molecular formula C25H26N6O3S B2865219 N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852048-26-1

N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B2865219
CAS RN: 852048-26-1
M. Wt: 490.58
InChI Key: WSHULDXHVIROEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H26N6O3S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research has explored the structural characteristics of compounds similar to N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide. For instance, studies have investigated the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing their folded conformation about the methylene C atom and the stabilization of this conformation through intramolecular hydrogen bonding (Subasri et al., 2016). These insights can be crucial for understanding the chemical behavior and reactivity of similar compounds.

Antimicrobial Activity

Some derivatives of the pyrimidine-triazole class have been synthesized and evaluated for their antimicrobial activity. Novel derivatives, including similar structural frameworks, have shown antimicrobial properties against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). These findings highlight the potential of these compounds in developing new antimicrobial agents.

Synthesis of Novel Compounds

Research into the synthesis of novel compounds with potential biological activities has been a key area of interest. For instance, studies have focused on synthesizing novel thiopyrimidine-glucuronide compounds showing promising biological activities (Wanare, 2022). The methodology involved forming a dihydropyrimidine skeleton, indicating the versatility and potential of pyrimidine derivatives in medicinal chemistry.

Mechanism of Action

Target of Action

F0648-0256, also known as N-(3,5-dimethylphenyl)-2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, primarily targets the Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a critical component of many cellular processes, including cell growth and apoptosis, and is often implicated in a variety of diseases, including rheumatoid arthritis .

Mode of Action

F0648-0256 acts as an inhibitor of Stat3. It forms dimers when activated and undergoes nuclear translocalization . F0648-0256 is believed to block the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 from exerting its effects, thereby modulating the progression of immune and inflammatory responses .

Biochemical Pathways

The inhibition of Stat3 by F0648-0256 affects various biochemical pathways. Stat3 is a key hub in the cytokine network, and its inhibition can modulate the recruitment, activation, and function of immune cells and other leukocytes

Pharmacokinetics

It is generally well-tolerated, with no serious adverse events or dose-limiting toxicities reported . The compound’s exposure generally increases dose-dependently .

Result of Action

The inhibition of Stat3 by F0648-0256 results in significant therapeutic activities against rheumatoid arthritis . It significantly blocked Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts . This leads to a decrease in the expression of IL-6, a Stat3 target, and RANKL, a cytokine essential for osteoclastogenesis .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3S/c1-14-5-6-17(4)20(10-14)31-21(11-19-12-22(32)28-24(34)27-19)29-30-25(31)35-13-23(33)26-18-8-15(2)7-16(3)9-18/h5-10,12H,11,13H2,1-4H3,(H,26,33)(H2,27,28,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHULDXHVIROEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.